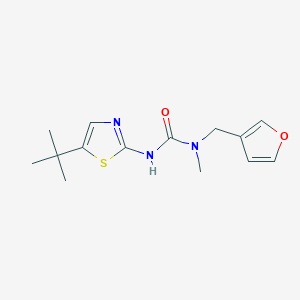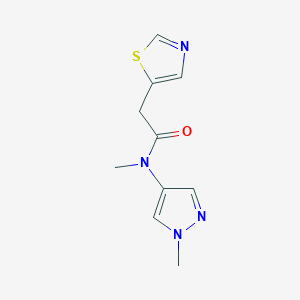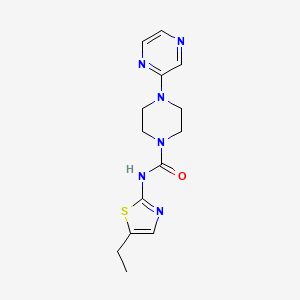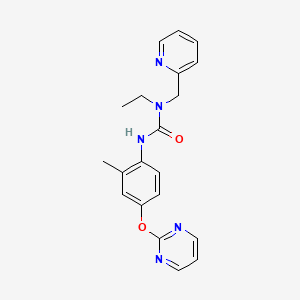
3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea is a synthetic organic compound that features a thiazole ring, a furan ring, and a urea moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both thiazole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a suitable base.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Thiazole and Furan Rings: The thiazole and furan rings can be coupled via a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation Products: Furanones, thiazole oxides.
Reduction Products: Dihydrothiazoles, reduced furan derivatives.
Substitution Products: Various substituted thiazoles and furans depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The thiazole and furan rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. The presence of the urea moiety suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.
作用机制
The mechanism of action of 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazole and furan rings may facilitate binding to specific molecular targets, while the urea moiety could participate in hydrogen bonding with active site residues.
相似化合物的比较
Similar Compounds
3-(5-Methyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea: Similar structure but with a methyl group instead of a tert-butyl group.
3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(thiophen-3-ylmethyl)-1-methylurea: Similar structure but with a thiophene ring instead of a furan ring.
3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea lies in its specific combination of functional groups and rings. The presence of both a thiazole and a furan ring, along with a tert-butyl group and a urea moiety, gives it distinct chemical and biological properties that may not be observed in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)11-7-15-12(20-11)16-13(18)17(4)8-10-5-6-19-9-10/h5-7,9H,8H2,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDMEHCNFLGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)NC(=O)N(C)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide](/img/structure/B6974266.png)


![1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6974293.png)
![2-(1,3-Thiazol-5-yl)-1-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6974295.png)
![1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6974310.png)
![3-[(3-methylphenyl)methyl]-N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]phenyl]azetidine-1-carboxamide](/img/structure/B6974312.png)
![2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B6974319.png)

![2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide](/img/structure/B6974341.png)
![2-hydroxy-4-methyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]benzamide](/img/structure/B6974348.png)

![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
